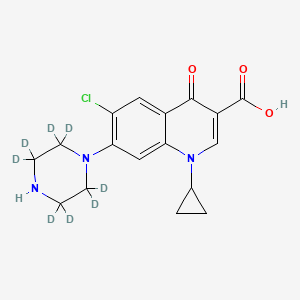
6-Chloro-6-defluoro Ciprofloxacin-d8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-6-defluoro Ciprofloxacin-d8 is a synthetic derivative of ciprofloxacin, a well-known fluoroquinolone antibiotic. This compound is characterized by the substitution of chlorine and the removal of fluorine atoms, resulting in a unique chemical structure. It is primarily used as a reference standard in pharmaceutical research and development .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-6-defluoro Ciprofloxacin-d8 involves several steps, starting from the basic structure of ciprofloxacin. The key steps include:
Chlorination: Introduction of a chlorine atom at the 6th position.
Defluorination: Removal of fluorine atoms from the structure.
Deuteration: Incorporation of deuterium atoms to achieve the d8 isotopic labeling.
These reactions typically require specific reagents and conditions, such as chlorinating agents, deuterium sources, and controlled temperature and pressure settings .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Conducting reactions in large reactors.
Purification: Using techniques like crystallization and chromatography to isolate the desired compound.
Quality Control: Ensuring the purity and consistency of the product through rigorous testing.
化学反应分析
Types of Reactions
6-Chloro-6-defluoro Ciprofloxacin-d8 undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolone derivatives, while reduction may produce hydroquinolone derivatives .
科学研究应用
6-Chloro-6-defluoro Ciprofloxacin-d8 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard for analytical methods, such as mass spectrometry and nuclear magnetic resonance spectroscopy.
Biology: Studied for its interactions with bacterial enzymes and cellular pathways.
Medicine: Investigated for its potential antibacterial properties and mechanisms of action.
Industry: Utilized in the development and quality control of pharmaceutical products.
作用机制
The mechanism of action of 6-Chloro-6-defluoro Ciprofloxacin-d8 involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling and relaxation of DNA, ultimately leading to bacterial cell death .
相似化合物的比较
Similar Compounds
Ciprofloxacin: The parent compound, known for its broad-spectrum antibacterial activity.
Levofloxacin: Another fluoroquinolone with a similar mechanism of action.
Moxifloxacin: A more advanced fluoroquinolone with enhanced activity against Gram-positive bacteria.
Uniqueness
6-Chloro-6-defluoro Ciprofloxacin-d8 is unique due to its specific isotopic labeling (d8) and structural modifications (chlorination and defluorination). These modifications make it a valuable tool for research, particularly in studying the pharmacokinetics and metabolism of fluoroquinolones .
属性
分子式 |
C17H18ClN3O3 |
|---|---|
分子量 |
355.8 g/mol |
IUPAC 名称 |
6-chloro-1-cyclopropyl-7-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C17H18ClN3O3/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24/h7-10,19H,1-6H2,(H,23,24)/i3D2,4D2,5D2,6D2 |
InChI 键 |
OSHQUWATYOBFNE-SQUIKQQTSA-N |
手性 SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)Cl)([2H])[2H])[2H] |
规范 SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R)-5-deuterio-2,7,8-trimethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol](/img/structure/B12418727.png)
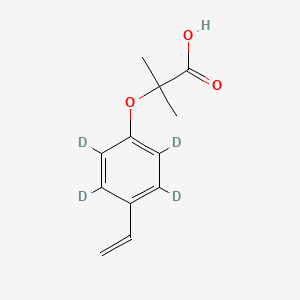
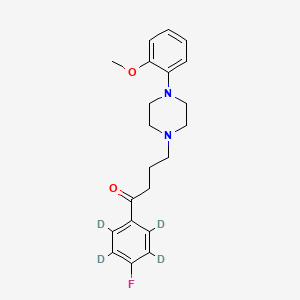
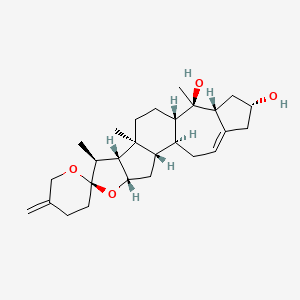

![[(2R,4S,5R)-4-hydroxy-5-methyloxolan-2-yl]methyl-tris(trideuteriomethyl)azanium;chloride](/img/structure/B12418765.png)

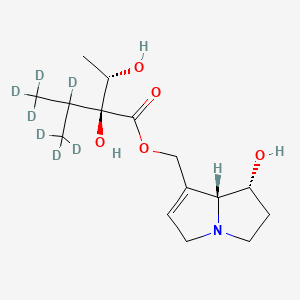
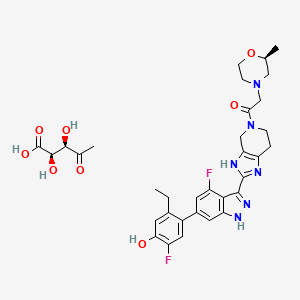
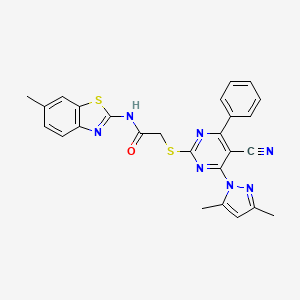
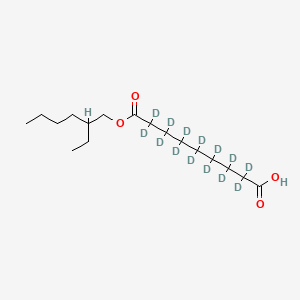
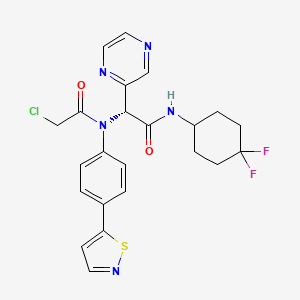

![2-Methoxy-4-[2-[(1-methylethyl)amino]ethyl]phenol-d4](/img/structure/B12418806.png)
